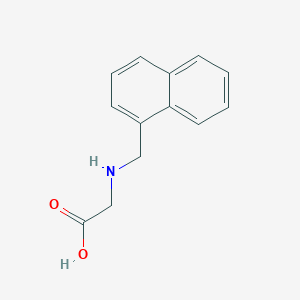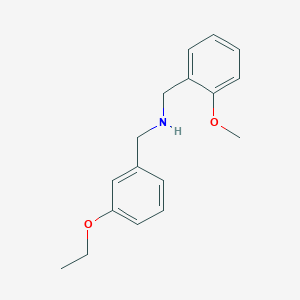![molecular formula C15H19ClN2O2 B268097 2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol, also known as "Loratadine ethanolamine," is a chemical compound used in the pharmaceutical industry. It is an antihistamine drug that is used to treat allergies and allergic reactions. The chemical structure of Loratadine ethanolamine is complex, and its synthesis method involves several steps.
Wirkmechanismus
Loratadine ethanolamine works by blocking the action of histamine, a chemical released by the body in response to allergens. Histamine causes symptoms such as itching, sneezing, and runny nose. By blocking histamine, Loratadine ethanolamine helps to reduce these symptoms. The drug also has a mild sedative effect, which can help to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Loratadine ethanolamine has several biochemical and physiological effects. It is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within 1-2 hours. The drug is metabolized in the liver and excreted in the urine. Loratadine ethanolamine has a half-life of approximately 8-14 hours, which means that it remains active in the body for a relatively long time.
Vorteile Und Einschränkungen Für Laborexperimente
Loratadine ethanolamine has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, there are some limitations to using Loratadine ethanolamine in lab experiments. The drug has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, the drug has a sedative effect, which can interfere with behavioral studies.
Zukünftige Richtungen
There are several future directions for research on Loratadine ethanolamine. One area of interest is the development of new formulations of the drug that can enhance its therapeutic effects. Another area of research is the investigation of the drug's potential use in combination with other drugs to treat a wider range of conditions. Finally, researchers are interested in understanding the molecular mechanisms underlying the drug's pharmacological effects, which could lead to the development of new drugs with similar properties.
Conclusion:
Loratadine ethanolamine is a complex chemical compound that has several pharmacological properties. It is an effective antihistamine drug that is used to treat allergies and allergic reactions. The drug has been extensively studied for its pharmacological properties, and there are several future directions for research on Loratadine ethanolamine. While the drug has several advantages for lab experiments, there are also some limitations to using it in research. Overall, Loratadine ethanolamine is an important drug that has the potential to be used in the treatment of a wide range of conditions.
Synthesemethoden
The synthesis of Loratadine ethanolamine involves several steps. The first step is the synthesis of 5-(2-Chlorophenyl)-2-furylmethanol, which is then converted into 5-(2-Chlorophenyl)-2-furylmethylamine. This compound is then reacted with 2-(2-Aminoethyl) ethanolamine to yield Loratadine ethanolamine. The chemical synthesis of Loratadine ethanolamine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Loratadine ethanolamine has been extensively studied for its antihistamine properties. It has been found to be effective in treating allergies and allergic reactions. In addition, Loratadine ethanolamine has been studied for its potential use in treating other conditions such as asthma, eczema, and hives. Researchers have also investigated the use of Loratadine ethanolamine in combination with other drugs to enhance its therapeutic effects.
Eigenschaften
Produktname |
2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol |
|---|---|
Molekularformel |
C15H19ClN2O2 |
Molekulargewicht |
294.77 g/mol |
IUPAC-Name |
2-[2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]ethylamino]ethanol |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-2-1-3-13(14)15-6-5-12(20-15)11-18-8-7-17-9-10-19/h1-6,17-19H,7-11H2 |
InChI-Schlüssel |
UDYOZVAPVVBKKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)


![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
